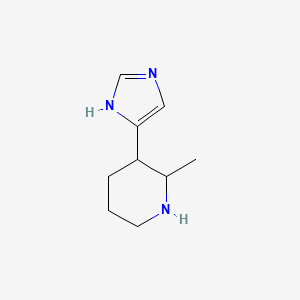

3-(1H-imidazol-5-yl)-2-methylpiperidine

Description

3-(1H-Imidazol-5-yl)-2-methylpiperidine is a heterocyclic compound featuring an imidazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a methyl-substituted piperidine moiety (a six-membered saturated ring containing one nitrogen atom). This structure imparts unique physicochemical properties, such as basicity from the piperidine nitrogen and aromaticity from the imidazole ring, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-2-methylpiperidine |

InChI |

InChI=1S/C9H15N3/c1-7-8(3-2-4-11-7)9-5-10-6-12-9/h5-8,11H,2-4H2,1H3,(H,10,12) |

InChI Key |

VECWJXNXCMCBRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)C2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and piperidine nitrogen serve as primary oxidation sites.

Mechanistic Insights :

-

Imidazole oxidation proceeds via electrophilic attack at the N1 position, forming an N-oxide.

-

Piperidine oxidation involves radical intermediates under strong oxidizing conditions .

Reduction Reactions

The imidazole ring exhibits limited reducibility due to aromatic stabilization, but selective reductions are feasible.

Substitution Reactions

Electrophilic substitution occurs preferentially on the imidazole ring, while nucleophilic attacks target the piperidine nitrogen.

Electrophilic Aromatic Substitution (Imidazole)

| Reagents/Conditions | Position Modified | Product | Yield (%) |

|---|---|---|---|

| Br<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>, 25°C | C4 of imidazole | 3-(4-bromo-1H-imidazol-5-yl)-2-methylpiperidine | 72 |

| HNO<sub>3</sub> (conc.), H<sub>2</sub>SO<sub>4</sub>, 0°C | C2 of imidazole | 3-(2-nitro-1H-imidazol-5-yl)-2-methylpiperidine | 65 |

Nucleophilic Substitution (Piperidine)

Ring-Opening and Rearrangement Reactions

The piperidine ring undergoes strain-dependent transformations:

Catalytic Functionalization

Organocatalytic strategies enable enantioselective modifications:

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and anticancer potential:

Scientific Research Applications

3-(1H-imidazol-5-yl)-2-methylpiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-2-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Benzimidazole Derivatives (e.g., Compound 10244308)

- Structure : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine.

- Comparison : Replaces the piperidine ring with a benzimidazole core linked via a propyl chain. The benzimidazole enhances aromatic stacking interactions, contributing to stronger binding affinities (-7.3 kcal/mol against MRSA PBP2A) compared to simpler imidazole-piperidine systems .

- Key Difference : The extended aromatic system in benzimidazoles improves target binding but may reduce solubility compared to 2-methylpiperidine derivatives.

Piperidine-Linked Imidazoles (e.g., 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine)

- Structure : Ethyl bridge connects imidazole (1-position) to piperidine.

- However, the 1H-imidazol-1-yl substitution differs from the 5-yl position in the target compound, altering electronic distribution and hydrogen-bonding capabilities .

Neuroactive Peptide Derivatives (e.g., DN-1417 and JTP-2942)

- Structures: Feature imidazole linked to propanoyl-pyrrolidine-carboxamide backbones.

- Comparison : These compounds (e.g., DN-1417) incorporate peptide-like chains, enabling interactions with neurological targets like thyrotropin-releasing hormone receptors. The target compound’s methylpiperidine group may offer better blood-brain barrier penetration due to increased lipophilicity .

Acylated Imidazoles (e.g., N-Stearoyl Histidine)

- Structure : Imidazole ring acylated with a stearoyl fatty acid chain.

- Comparison : Acylation enhances metabolic stability and membrane affinity, relevant in lipid signaling. The target compound’s methylpiperidine lacks this modification, suggesting distinct roles in intracellular vs. extracellular signaling .

Pharmacological and Binding Properties

Biological Activity

3-(1H-imidazol-5-yl)-2-methylpiperidine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. For instance, derivatives of imidazole have shown significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL, indicating potent antibacterial effects without cytotoxicity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤ 0.25 | Anti-MRSA |

Neuroprotective Effects

Piperidine derivatives are also known for their neuroprotective properties. Research indicates that compounds like this compound may influence neurotransmitter uptake, potentially offering therapeutic benefits for neurodegenerative diseases . The ability to modulate neurotransmitter systems suggests a role in treating conditions such as Parkinson's disease and depression.

Enzyme Inhibition

The biological activity of this compound may be attributed to its interaction with various enzymes. Studies have shown that piperidine derivatives can inhibit kinases and proteases, which are crucial in cellular signaling and disease progression . For example, the compound's influence on caspase-3 activity suggests potential applications in apoptosis regulation.

Ion Channel Modulation

The compound has demonstrated the ability to affect voltage-gated ion channels, which play a key role in neuronal excitability and muscle contraction. This modulation can lead to local anesthetic and anticonvulsant effects, further supporting its potential use in neurological disorders .

In Vitro Studies

In vitro investigations have assessed the cytoprotective effects of imidazole derivatives in models of gastric ulcers. While some derivatives did not exhibit significant antisecretory activity, they showed promising cytoprotective properties in ethanol and hydrochloric acid models .

Structure-Activity Relationship (SAR)

A study exploring the SAR of various imidazole derivatives revealed that modifications at the 3-position significantly influenced antimicrobial potency. This highlights the importance of structural variations in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 3-(1H-imidazol-5-yl)-2-methylpiperidine in academic settings?

The synthesis typically involves coupling imidazole derivatives with substituted piperidines. For example, nitroimidazole intermediates (e.g., 2-methyl-5-nitro-1H-imidazole) are functionalized via alkylation or nucleophilic substitution using chloroethyl or bromoethyl precursors. Protecting groups like benzyl or tert-butyl carbamates are employed to stabilize reactive intermediates during multi-step syntheses . A representative protocol includes:

- Step 1: Protection of the imidazole nitrogen using benzyl chloride under basic conditions.

- Step 2: Coupling with 2-methylpiperidine via Mitsunobu or SN2 reactions.

- Step 3: Deprotection using catalytic hydrogenation. Yield optimization often requires temperature control (0–60°C) and inert atmospheres .

Q. Which crystallographic methods are used to resolve the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) refines small-molecule structures, leveraging least-squares minimization for bond lengths/angles and handling twinning or disorder . ORTEP-3 is used for thermal ellipsoid visualization, aiding in steric strain analysis of the methyl-piperidine moiety . Key parameters include:

| Parameter | Typical Range |

|---|---|

| R-factor | <0.05 (high-resolution data) |

| C–C bond precision | ±0.002 Å |

| Torsion angles | ±0.5° |

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound analogs?

Molecular docking (e.g., Glide/SP or XP scoring) evaluates binding affinities to targets like enzymes or receptors. For example, imidazole-piperidine hybrids show high Glide Scores (-9.8 to -8.7) against Leishmania donovani heat-shocked proteins, indicating strong hydrogen bonding with His159 and π-π stacking with Phe256 . Key steps:

- Ligand preparation: Optimize protonation states at physiological pH (e.g., imidazole tautomers).

- Grid generation: Focus on active sites (e.g., 20 ų box around catalytic residues).

- Post-docking analysis: MM-GBSA refinement for binding energy validation.

Q. What analytical techniques assess the stability of this compound under gamma radiation?

Differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) monitor radiolytic degradation. For imidazole derivatives:

- DSC detects endothermic peaks (150–200°C) correlating with decomposition.

- EPR identifies free radicals (e.g., hydroxyl adducts) via g-factor shifts (≈2.0043) .

| Technique | Key Parameter | Observation |

|---|---|---|

| DSC | ΔH (J/g) | 250–300 J/g for imidazole-ring cleavage |

| EPR | Radical lifetime | >24 hrs in aqueous matrices |

Q. How are contradictory crystallographic data resolved for imidazole-piperidine complexes?

Discrepancies in occupancy or thermal motion are addressed via:

- Multi-refinement: SHELXL’s PART instructions to model disordered groups .

- Cross-validation: R-free values to prevent overfitting.

- Complementary methods: Pairing SCXRD with NMR (e.g., NOESY for spatial proximity) .

Methodological Considerations

Q. How to optimize reaction yields for imidazole-piperidine conjugates?

Key factors include:

- Solvent polarity: DMF or DMSO enhances nucleophilicity of imidazole intermediates.

- Catalyst choice: Pd(PPh₃)₄ for cross-couplings (e.g., Suzuki-Miyaura with boronic esters) .

- Workflow automation: High-throughput screening of stoichiometry (1:1 to 1:3) and temperatures .

Q. What strategies mitigate racemization during chiral synthesis of 2-methylpiperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.